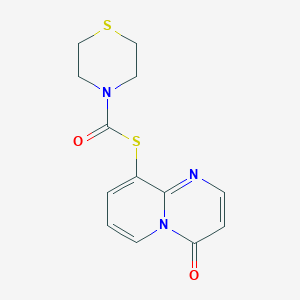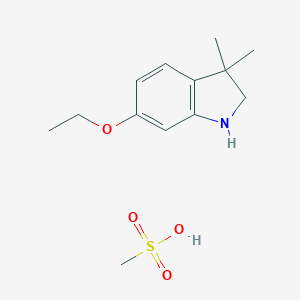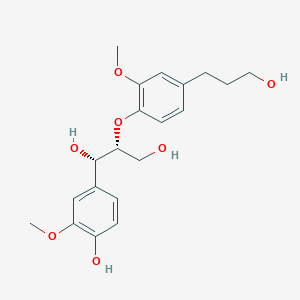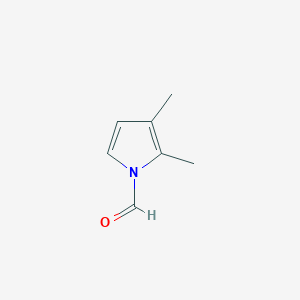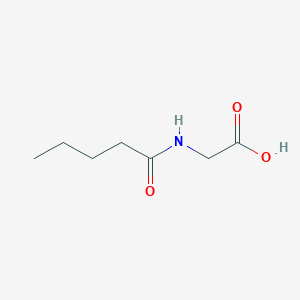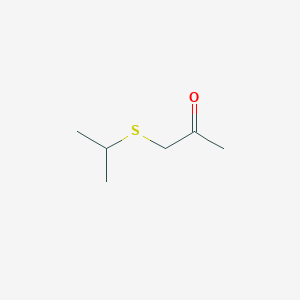
1-Propan-2-ylsulfanylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopropylsulfanyl-acetone can be synthesized through several methods. One common approach involves the reaction of isopropyl mercaptan with acetone in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the mercaptan on the carbonyl carbon of acetone.
Industrial Production Methods
In an industrial setting, the production of isopropylsulfanyl-acetone may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropylsulfanyl-acetone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The sulfanyl group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted acetone derivatives.
Applications De Recherche Scientifique
Isopropylsulfanyl-acetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of isopropylsulfanyl-acetone involves its interaction with various molecular targets. The sulfanyl group can form bonds with metal ions, influencing enzyme activity and other biochemical processes. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetone: A simpler ketone without the sulfanyl group.
Methylsulfanyl-acetone: Similar structure but with a methyl group instead of an isopropyl group.
Isopropylsulfanyl-ethanol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
Isopropylsulfanyl-acetone is unique due to the presence of both the isopropyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
112988-41-7 |
|---|---|
Formule moléculaire |
C6H12OS |
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
1-propan-2-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C6H12OS/c1-5(2)8-4-6(3)7/h5H,4H2,1-3H3 |
Clé InChI |
TZSDHLJUTCSOIY-UHFFFAOYSA-N |
SMILES |
CC(C)SCC(=O)C |
SMILES canonique |
CC(C)SCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


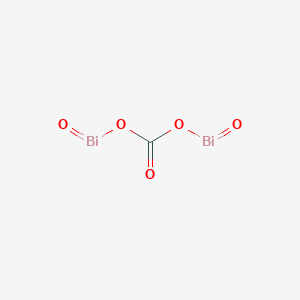
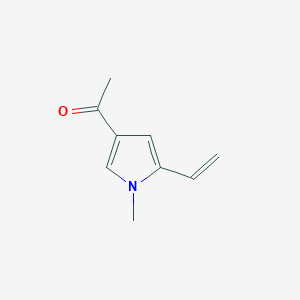
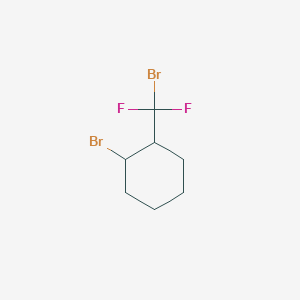
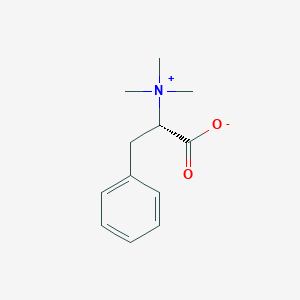
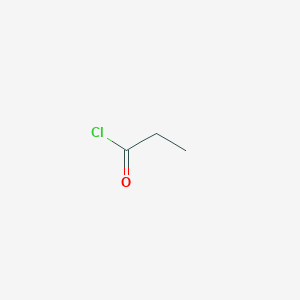
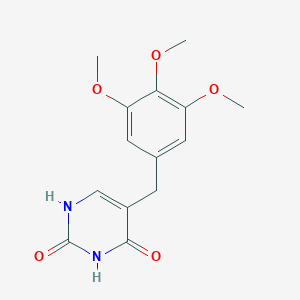
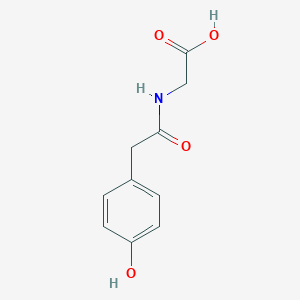
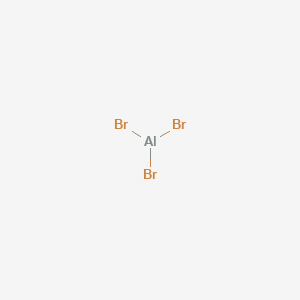
![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)
